molecular formula C13H24N2O3S B7092726 Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate

Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate

Cat. No.: B7092726
M. Wt: 288.41 g/mol
InChI Key: NQJJIYVCOQDZAA-UHFFFAOYSA-N
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Description

Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate is a synthetic compound of significant interest in various scientific fields

Properties

IUPAC Name

cyclobutyl 4-[[[dimethyl(oxo)-λ6-sulfanylidene]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-19(2,17)14-10-11-6-8-15(9-7-11)13(16)18-12-4-3-5-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJJIYVCOQDZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NCC1CCN(CC1)C(=O)OC2CCC2)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate can be approached through multi-step organic synthesis techniques. Generally, the preparation involves the following steps:

  • Formation of the Piperidine Ring: The piperidine ring is synthesized using a suitable precursor like 1,5-diaminopentane, through a cyclization reaction under acidic conditions.

  • Attachment of the Cyclobutyl Group: The cyclobutyl moiety is introduced via a nucleophilic substitution reaction, using a cyclobutyl halide.

  • Dimethyl(oxo)-lambda6-sulfanylidene Modification: This critical step often involves a sulfur-containing reagent like dimethyl sulfoxide in the presence of an oxidizing agent.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for large-scale production. This typically includes:

  • Optimization of Reaction Conditions: Higher temperatures and pressures are employed to increase reaction rates.

  • Use of Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO2) are often used to enhance yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can modify the lambda6-sulfanylidene group.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the cyclobutyl and piperidine moieties.

Common Reagents and Conditions

Typical reagents used in reactions involving this compound include:

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: Alkyl halides, acyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the conditions and specific reagents used. Common products include:

  • Sulfoxides and Sulfones: Result from oxidation reactions.

  • Reduced Piperidine Derivatives: Formed from reduction reactions.

  • Substituted Cyclobutyl Compounds: From various substitution reactions.

Scientific Research Applications

Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate is utilized across multiple research fields:

  • Chemistry: As an intermediate in organic synthesis and a model compound for studying reaction mechanisms.

  • Biology: Inhibitor studies for enzymatic pathways, particularly those involving sulfur-containing groups.

  • Medicine: Potential pharmacological applications as enzyme inhibitors or novel therapeutic agents.

  • Industry: Intermediate for the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate exerts its effects involves:

  • Enzyme Inhibition: The compound can bind to enzyme active sites, particularly those with sulfur-sensing domains, inhibiting their activity.

  • Molecular Targets: Includes oxidoreductases and transferases.

  • Pathways Involved: Redox regulation and metabolic pathways are primarily affected.

Comparison with Similar Compounds

Comparison

Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate stands out due to its unique structure and versatile reactivity compared to similar compounds.

Similar Compounds

  • Cyclobutyl 4-aminopiperidine-1-carboxylate: Lacks the sulfur-containing group, resulting in different reactivity.

  • 4-[[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate: Missing the cyclobutyl group, altering its chemical behavior.

  • Cyclobutyl piperidine-1-carboxylate: Simpler structure without the dimethyl(oxo)-lambda6-sulfanylidene modification.

This compound's distinct features and reactivity make it a valuable subject of study in various scientific fields

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